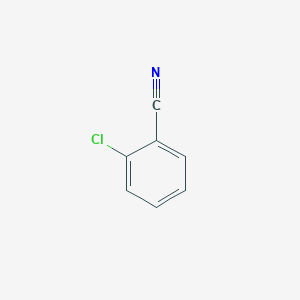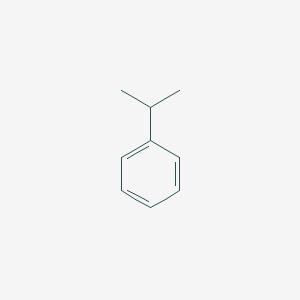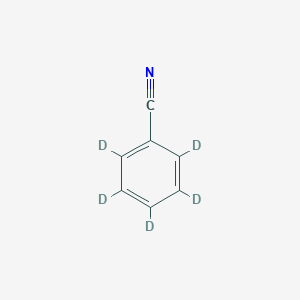
Anad-GM1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anandamide, also known as Anand-GM1, is a naturally occurring endocannabinoid that is produced in the human body. It is a lipid molecule that acts as a neurotransmitter and is involved in various physiological processes, including pain, appetite, and mood regulation. Anand-GM1 has gained significant attention in the scientific community due to its potential therapeutic applications and its role in the endocannabinoid system.
Mecanismo De Acción
Anad-GM1 acts on the endocannabinoid system, which is a complex network of receptors and neurotransmitters that are involved in various physiological processes. This compound binds to CB1 and CB2 receptors, which are located throughout the body, including the brain, immune system, and gastrointestinal tract. When this compound binds to these receptors, it can modulate various physiological processes, including pain, appetite, and mood regulation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. Studies have shown that this compound can reduce the activity of certain enzymes that are involved in inflammation, which can help to reduce pain and swelling. Additionally, this compound has been found to have antioxidant properties, which can help to protect cells from damage caused by free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Anad-GM1 has several advantages and limitations for lab experiments. One advantage is that it is a naturally occurring compound, which means that it is less likely to have adverse effects on cells and tissues. Additionally, this compound is relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation is that this compound can be difficult to work with due to its lipid nature, which can make it challenging to dissolve in aqueous solutions.
Direcciones Futuras
There are several future directions for research on Anad-GM1. One area of interest is its potential therapeutic applications, particularly in the treatment of pain and mood disorders. Additionally, researchers are interested in exploring the role of this compound in the endocannabinoid system and its interactions with other neurotransmitters and receptors. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of this compound, which could help to inform the development of new drugs and therapies.
Métodos De Síntesis
Anad-GM1 is synthesized from arachidonic acid, which is a polyunsaturated fatty acid found in cell membranes. The synthesis of this compound involves the action of several enzymes, including phospholipase A2, which releases arachidonic acid from the cell membrane, and N-acyltransferase, which catalyzes the transfer of an acyl group to arachidonic acid to form this compound.
Aplicaciones Científicas De Investigación
Anad-GM1 has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that this compound can act as a natural pain reliever and can help to reduce inflammation in the body. Additionally, this compound has been found to have anti-anxiety and antidepressant effects, making it a potential treatment for mood disorders.
Propiedades
Número CAS |
116926-94-4 |
|---|---|
Fórmula molecular |
C73H122N8O33 |
Peso molecular |
1641.8 g/mol |
Nombre IUPAC |
2-[5-[3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[6-[(E)-2-[12-(4-azido-2-nitroanilino)dodecanoylamino]-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)-5-[(2-tritioacetyl)amino]oxane-2-carboxylic acid |
InChI |
InChI=1S/C73H122N8O33/c1-4-5-6-7-8-9-10-11-12-14-17-20-23-26-45(89)43(78-52(92)27-24-21-18-15-13-16-19-22-25-30-75-42-29-28-41(79-80-74)31-44(42)81(103)104)38-105-69-61(99)59(97)63(50(36-85)108-69)110-71-62(100)67(114-73(72(101)102)32-46(90)53(76-39(2)87)66(113-73)55(93)47(91)33-82)64(51(37-86)109-71)111-68-54(77-40(3)88)65(57(95)49(35-84)106-68)112-70-60(98)58(96)56(94)48(34-83)107-70/h23,26,28-29,31,43,45-51,53-71,75,82-86,89-91,93-100H,4-22,24-25,27,30,32-38H2,1-3H3,(H,76,87)(H,77,88)(H,78,92)(H,101,102)/b26-23+/i2T |
Clave InChI |
PCZAVKSTJLZSAQ-PVZBSJBISA-N |
SMILES isomérico |
[3H]CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)CO)OC5C(OC(C(C5O)O)OCC(C(/C=C/CCCCCCCCCCCCC)O)NC(=O)CCCCCCCCCCCNC6=C(C=C(C=C6)N=[N+]=[N-])[N+](=O)[O-])CO)O)O |
SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)NC(=O)CCCCCCCCCCCNC6=C(C=C(C=C6)N=[N+]=[N-])[N+](=O)[O-])O |
SMILES canónico |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)NC(=O)CCCCCCCCCCCNC6=C(C=C(C=C6)N=[N+]=[N-])[N+](=O)[O-])O |
Sinónimos |
12-((4-azido-2-nitrophenyl)amino)dodecanoyl-GM1 ANAD-GM1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



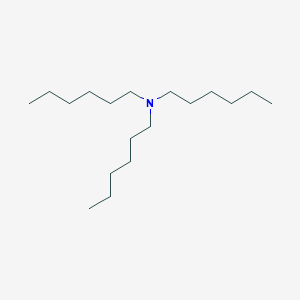
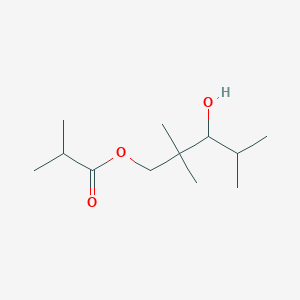
![3-Bromoimidazo[1,2-a]pyrazin-8-amine](/img/structure/B47931.png)
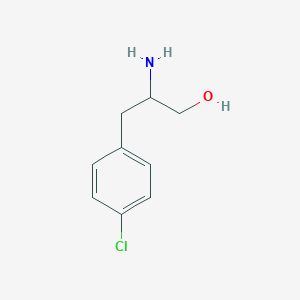
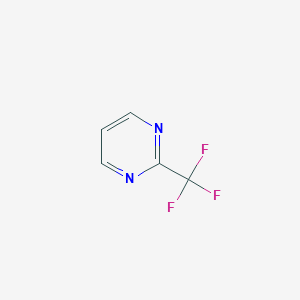
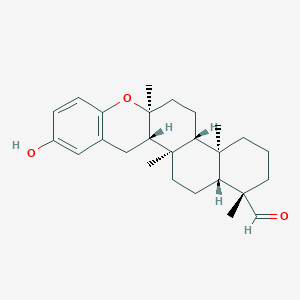
![5-Bromo-N-{[2-(difluoromethoxy)phenyl]carbamothioyl}-2-methoxybenzamide](/img/structure/B47936.png)
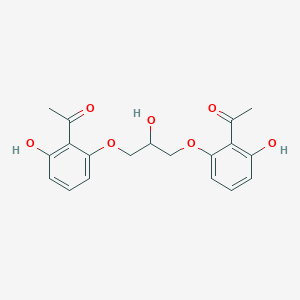
![Dibenzo[b,f][1,4]thiazepin-11-amine](/img/structure/B47941.png)
